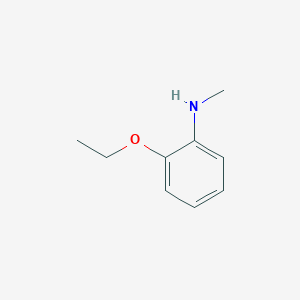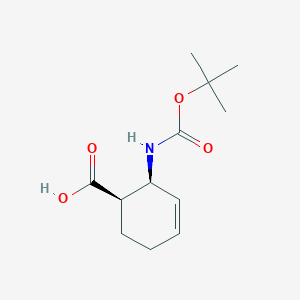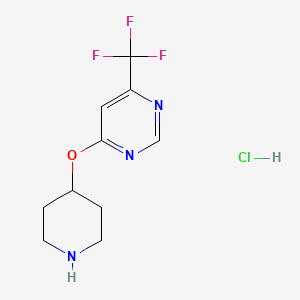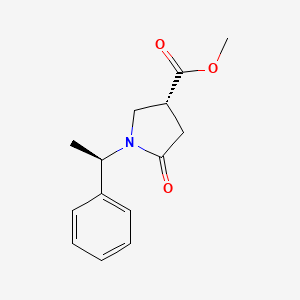
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under specific conditions.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where an appropriate amine is reacted with the cyclopropane intermediate.
Vinyl Group Addition: The vinyl group can be added through a vinylation reaction, where a vinyl halide or vinyl sulfone is reacted with the cyclopropane intermediate.
Formation of the Methyl Ester: The methyl ester can be formed through esterification, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.
Formation of the 4-Methylbenzenesulfonate Salt: The final step involves the formation of the 4-methylbenzenesulfonate salt by reacting the compound with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the vinyl group is oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, such as halogenation or nitration.
Addition: The vinyl group can participate in addition reactions, such as hydrogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Addition: Common reagents include hydrogen gas (for hydrogenation) and borane (for hydroboration).
Major Products Formed
Oxidation: Oxides, ketones, or aldehydes.
Reduction: Alkanes or reduced functional groups.
Substitution: Halogenated or nitrated derivatives.
Addition: Saturated compounds or boron-containing compounds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and enzyme activities.
Drug Development:
Medicine
Therapeutic Agents: The compound may have therapeutic potential in treating certain diseases or conditions.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Environmental Applications: It may have applications in environmental monitoring and remediation.
作用机制
The mechanism of action of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate: Similar structure but with an ethyl ester instead of a methyl ester.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Similar structure but without the ester group.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxamide: Similar structure but with an amide group instead of an ester group.
属性
CAS 编号 |
862273-27-6 |
|---|---|
分子式 |
C14H19NO5S |
分子量 |
313.37 g/mol |
IUPAC 名称 |
[(1R,2S)-2-ethenyl-1-methoxycarbonylcyclopropyl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1 |
InChI 键 |
IUHJYIOSAPJUMG-HCSZTWNASA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)[C@]1(C[C@H]1C=C)[NH3+] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)C1(CC1C=C)[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)




